molecular formula C10H8N2O3 B6258131 methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate CAS No. 14340-52-4

methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

Cat. No.: B6258131
CAS No.: 14340-52-4
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is a phthalazine derivative characterized by a bicyclic aromatic core with a ketone group at position 4 and a methyl ester substituent at position 3. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol.

Properties

CAS No.

14340-52-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the condensation of phthalic anhydride with hydrazine, followed by esterification. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate with analogs sharing the phthalazinone core or analogous functional groups.

Substituent Position and Functional Group Variations

Target Compound :

  • Core: Phthalazinone (4-oxo-3,4-dihydrophthalazine).
  • Substituents : Methyl carboxylate at position 4.
  • Molecular Weight : 218.21 g/mol.

Comparisons :

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) Substituents: Fluorobenzyl group at position 1; propyl hydrazide side chain. Molecular Weight: 355.16 g/mol .

N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3)

  • Substituents : Butyl hydrazide side chain.
  • Molecular Weight : 369.17 g/mol .
  • Key Difference : Longer alkyl chains (butyl vs. methyl ester) may increase lipophilicity, affecting membrane permeability in biological systems.

4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one (A23) Substituents: Piperazine-linked cyclohexanecarbonyl group; fluorobenzyl at position 1. Molecular Weight: 463.25 g/mol .

Molecular Weight and Polarity Trends
Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound 218.21 Methyl ester, ketone
B2 355.16 Hydrazide, fluorobenzyl
B3 369.17 Butyl hydrazide, fluorobenzyl
A23 463.25 Piperazine-cyclohexanecarbonyl
  • Trend : Increased molecular weight correlates with added complexity (e.g., alkyl chains, aromatic groups). The target compound’s lower molecular weight suggests advantages in synthetic accessibility and solubility.

Biological Activity

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor and antibacterial properties, along with relevant research findings and case studies.

This compound has a molecular formula of C₉H₇N₃O₃ and a molecular weight of approximately 191.17 g/mol. Its structure features a phthalazine ring, which contributes to its reactivity and biological activity.

In Vitro Studies

Research has demonstrated significant antitumor activity of this compound against various human cancer cell lines. A study evaluated the compound's effects on seven human solid tumor cell lines and a leukemia cell line (HL-60). The results showed that at a concentration of 40 μg/mL, the compound reduced the survival rate of all tested tumor cells to less than 10%.

Table 1: Antitumor Activity Against Human Cell Lines

Cell LineSurvival Rate (%) at 40 μg/mL
Prostate Cancer<10
Breast Cancer<10
Colon Cancer<10
Leukemia (HL-60)<10

This compound was compared with temozolomide, a standard chemotherapeutic agent, and showed enhanced activity in some cases . The IC₅₀ values for several derivatives of this compound were also assessed, revealing promising candidates for further development in leukemia treatment.

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation. Interaction studies suggest that it may target specific enzymes involved in cancer cell metabolism .

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compound exhibited significant antibacterial effects, indicating its potential as an antimicrobial agent.

Table 2: Antibacterial Activity

Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliSignificant
Pseudomonas aeruginosaModerate

Case Studies

  • Antitumor Efficacy : A study involving the synthesis of various derivatives of this compound found that certain modifications led to improved solubility and enhanced antitumor activity against HL-60 cells compared to temozolomide .
  • Antibacterial Screening : Another investigation assessed the compound's effectiveness against common bacterial strains. Results indicated substantial inhibition of growth in both types of bacteria tested, suggesting potential therapeutic applications in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.